2-(Methylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Description
2-(Methylsulfanyl)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(methylthio)ethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is 319.12421471 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
The compound is used in phosphine-catalyzed [4 + 2] annulation processes, forming highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Synthesis of Thiazoles and Antimicrobial Activities
It reacts with various reagents to produce thiazole and fused derivatives. Some synthesized derivatives have shown antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Protecting Group in Peptide Synthesis
The compound is used as a protecting group for the carboxy-group in peptide synthesis, offering selective removal and certain advantages over similar groups (Amaral, 1969).
Synthesis of Cobalt(II) Complexes
It forms complexes with Co(II), leading to compounds with potential antimicrobial activities. These complexes are characterized by various analytical methods and tested against microorganisms (Singh, Das, & Dhakarey, 2009).
Applications in Organic Chemistry
Synthesis of Heterocycles
It plays a role in novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showing potential for creating diverse organic compounds (Santilli, Kim, & Wanser, 1971).
Synthesis of Bis-Heterocyclic Monoazo Dyes
This compound is used in the preparation of various bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes are characterized for their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Synthesis of Pyridine Derivatives
It is involved in unexpected [3+2] cycloaddition reactions forming various pyridine derivatives. These reactions provide insights into potential pathways in organic synthesis (Bourhis & Vercauteren, 1994).
Further Research and Applications
Synthesis of Pyrimidine Derivatives
It is used in synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives. This showcases its utility in creating a variety of organic compounds (Zanatta et al., 2015).
Carboxylic Acid Protection in Polymer Chemistry
The compound is used as a protecting group for carboxylic acids in polymer chemistry. Its selective removal and stability under certain conditions make it valuable for polymer synthesis (Elladiou & Patrickios, 2012).
Biginelli Compounds Reactions
It participates in various reactions of Biginelli-compounds, contributing to the synthesis of diverse heterocyclic compounds and offering routes to new organic molecules (Kappe & Roschger, 1989).
Synthesis of Tetrathiafulvalene Derivatives
The compound is involved in the synthesis of tetrathiafulvalene derivatives, indicating its role in creating complex organic molecules with potential electronic applications (Andreu et al., 2000).
Crystal Structure Analysis
Its derivatives have been studied for their crystal structures, enhancing our understanding of molecular interactions and structural properties in organic chemistry (Armas et al., 2003).
Properties
IUPAC Name |
2-methylsulfanylethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-4-5-7-13(11)14-10-15(19)18-12(2)16(14)17(20)21-8-9-22-3/h4-7,14H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBNDIWIWZKKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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